molecular formula C19H35NO3 B14587303 7-[Acryloyl(nonyl)amino]heptanoic acid CAS No. 61042-42-0

7-[Acryloyl(nonyl)amino]heptanoic acid

Cat. No.: B14587303
CAS No.: 61042-42-0
M. Wt: 325.5 g/mol
InChI Key: ISZWAYHKDXLTKA-UHFFFAOYSA-N
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Description

7-[Acryloyl(nonyl)amino]heptanoic acid is a synthetic organic compound characterized by a heptanoic acid backbone modified with a nonyl-acrylamide substituent.

Properties

CAS No.

61042-42-0

Molecular Formula

C19H35NO3

Molecular Weight

325.5 g/mol

IUPAC Name

7-[nonyl(prop-2-enoyl)amino]heptanoic acid

InChI

InChI=1S/C19H35NO3/c1-3-5-6-7-8-10-13-16-20(18(21)4-2)17-14-11-9-12-15-19(22)23/h4H,2-3,5-17H2,1H3,(H,22,23)

InChI Key

ISZWAYHKDXLTKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN(CCCCCCC(=O)O)C(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes

Stepwise Alkylation-Acryloylation of 7-Aminoheptanoic Acid

Key Starting Material : 7-Aminoheptanoic acid (CAS 929-17-9), a precursor synthesized via hydrolysis of ethyl 7-aminohaptanoate under acidic or basic conditions.

Alkylation with Nonyl Halide
  • Reagents : Nonyl bromide (or chloride), aqueous NaOH, ethanol/water solvent.
  • Procedure :
    • 7-Aminoheptanoic acid (1 eq) is dissolved in a 1:1 ethanol/water mixture.
    • Nonyl bromide (1.2 eq) and NaOH (2 eq) are added dropwise at 0–5°C.
    • The mixture is stirred for 12–24 h at room temperature.
    • The product, 7-(nonylamino)heptanoic acid, is isolated via acidification (HCl) and extraction with ethyl acetate.

Yield : ~70–85% (reported for analogous alkylation reactions).

Acryloylation of Secondary Amine
  • Reagents : Acryloyl chloride, triethylamine (TEA), dichloromethane (DCM).
  • Procedure :
    • 7-(Nonylamino)heptanoic acid (1 eq) is dissolved in anhydrous DCM.
    • TEA (1.5 eq) is added under nitrogen, followed by acryloyl chloride (1.2 eq) at 0°C.
    • The reaction is stirred for 4 h at 25°C.
    • The crude product is washed with NaHCO₃ and purified via column chromatography (silica gel, hexane/ethyl acetate).

Yield : ~65–80%.

One-Pot Synthesis via Strecker Reaction

Adapted from methods for N-acryloyl-α-amino acids:

  • Aminonitrile Formation :
    • A ketone (e.g., cycloheptanone) reacts with ammonium chloride and NaCN in aqueous NH₃ to form 7-aminonitrile.
  • Acryloylation :
    • The aminonitrile is treated with acryloyl chloride and NaOH at 5–10°C to yield acrylamidonitrile.
  • Hydrolysis :
    • Acidic hydrolysis (H₂SO₄, 70°C) converts acrylamidonitrile to 7-[acryloyl(nonyl)amino]heptanoic acid.

Advantages : High yield (~75%) and minimal intermediate isolation.

Optimization and Challenges

Reaction Conditions

Parameter Optimal Range Impact on Yield
Temperature 0–25°C Prevents acryloyl chloride hydrolysis
Solvent DCM/EtOAc Enhances solubility of intermediates
Base TEA > NaOH Reduces side reactions

Purification Strategies

  • Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
  • Recrystallization : From chloroform/n-heptane (purity >98%).

Characterization Data

  • ¹H NMR (CDCl₃) : δ 6.4 (dd, acryloyl CH₂), 5.8 (m, NH), 3.3 (t, nonyl CH₂), 2.3 (t, heptanoic acid CH₂).
  • IR (KBr) : 1710 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (acryloyl C=O).
  • Melting Point : 98–100°C (dec.).

Industrial-Scale Considerations

  • Cost Efficiency : Nonyl bromide and acryloyl chloride are commercially available but require careful handling due to toxicity.
  • Waste Management : Neutralization of HCl/TEA residues is critical.

Chemical Reactions Analysis

Types of Reactions

7-[Acryloyl(nonyl)amino]heptanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of heptanoic acid and acryloyl(nonyl)amine.

Common Reagents and Conditions

    Radical Initiators: For polymerization reactions, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.

    Acids and Bases: Hydrolysis reactions typically require strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Polymers: Polymerization of the acryloyl group results in the formation of various polymeric materials.

    Hydrolysis Products: Hydrolysis yields heptanoic acid and acryloyl(nonyl)amine.

Scientific Research Applications

7-[Acryloyl(nonyl)amino]heptanoic acid has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrophobicity or biocompatibility.

    Materials Science: The compound is explored for its potential in creating advanced materials, including hydrogels and nanocomposites.

    Biomedical Research: Due to its biocompatibility, it is investigated for use in drug delivery systems and tissue engineering scaffolds.

Mechanism of Action

The mechanism of action of 7-[Acryloyl(nonyl)amino]heptanoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyl group reacts with radical initiators to form polymers, while the nonyl and heptanoic acid moieties contribute to the compound’s hydrophobic and structural properties.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences between 7-[Acryloyl(nonyl)amino]heptanoic acid and related compounds:

Compound Name Substituent on 7-Amino Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
7-Aminoheptanoic acid -NH2 C7H15NO2 145.20 929-17-9 Simplest analog; unmodified amino group
7-((tert-Butoxycarbonyl)amino)heptanoic acid -NHBoc (Boc-protected amino) C12H23NO4 245.32 60142-89-4 Boc group enhances stability; used in peptide synthesis
7-[3-(2-Aminophenyl)propanamido]heptanoic acid -NH-C(O)-CH2-C6H4-NH2 (aromatic) C16H24N2O3 292.37 Not provided Aromatic amine; potential pharmacophore
7-{[(5-Chloronaphthalen-1-yl)sulfonyl]amino}heptanoic acid -NHSO2-C10H6-Cl (sulfonamide-chloronaphthyl) C17H20ClNO4S 393.86 Not provided Sulfonamide group; likely bioactive
Tianeptine sulfate -NH-(thiazepine ring) C21H25ClN2O4S·½H2SO4·H2O ~548.0 (hydrate) Not provided Complex heterocyclic structure; antidepressant

Key Observations :

  • The acryloyl-nonyl chain in the target compound introduces a long alkyl group (C9H19) and a reactive acryloyl moiety (CH2=CH-C(O)-), distinguishing it from simpler derivatives like 7-aminoheptanoic acid .
  • Unlike the sulfonamide derivative or tianeptine sulfate , the target compound lacks aromatic or heterocyclic groups, suggesting divergent applications (e.g., industrial vs. pharmaceutical).
Physicochemical and Functional Properties
  • Lipophilicity: The nonyl chain in 7-[Acryloyl(nonyl)amino]heptanoic acid likely enhances lipophilicity compared to 7-aminoheptanoic acid (logP ~-1.5 estimated) . This property could improve membrane permeability in drug delivery systems.
  • Reactivity : The acryloyl group enables participation in Michael addition or radical polymerization, a feature absent in the Boc-protected and sulfonamide analogs.
  • Stability: Unlike tianeptine sulfate , which has a labile sulfate group, the acryloyl-nonyl derivative may exhibit greater stability under acidic conditions due to its aliphatic structure.

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